2-(1H-1,3-benzodiazol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18(11-23-12-19-16-3-1-2-4-17(16)23)21-14-7-5-13(6-8-14)15-9-10-20-22-15/h1-10,12H,11H2,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBKTIFEBSODOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzodiazole and pyrazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including those similar to 2-(1H-1,3-benzodiazol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide, which demonstrated potent antifungal and antibacterial activities against strains such as Candida albicans and Staphylococcus aureus .
Antitumor Activity
Compounds containing benzodiazole and pyrazole rings have been investigated for their anticancer properties. In vitro studies have shown that such compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under discussion has been evaluated for its cytotoxic effects on human cancer cells, demonstrating promising results .
Enzyme Inhibition
The compound has been assessed for its potential as an inhibitor of specific enzymes linked to disease pathways. For instance, it has been tested against elastase and other proteolytic enzymes, showing varying degrees of inhibition that could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) .
Case Studies
Several case studies have documented the efficacy of benzodiazole and pyrazole derivatives in clinical settings:
- Antifungal Treatment : A study conducted by Sreenivasa et al. synthesized new Schiff bases from pyrazole derivatives and demonstrated their antifungal activity against certified strains of Candida species. The results indicated that these compounds could serve as potential candidates for antifungal drug development .
- Cancer Therapeutics : In a comparative study on various pyrazole derivatives, the compound was shown to possess selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s benzodiazole-pyrazole combination contrasts with triazole (30) or thiazole (9c) analogs. Pyrazole’s planar structure may enhance π-π stacking compared to bulkier triazoles .
- Substituent Impact : Electron-withdrawing groups (e.g., nitro in 13) enhance antiviral activity, while halogenated aryl groups (e.g., 9c’s bromophenyl) improve binding in docking studies .
- Synthetic Flexibility : EDCI/HOBt coupling (target compound) offers high yields for amides, whereas click chemistry (9c, 13) enables rapid triazole formation .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 30 (218–220°C) and 9c (245–247°C) suggest that polar substituents (e.g., bromine in 9c) increase lattice stability .
- Solubility : Benzodiazole’s hydrogen-bonding capacity may improve aqueous solubility compared to purely aromatic systems (e.g., 34’s pyridyl groups) .
Hydrogen Bonding and Crystal Packing
The benzodiazole NH and pyrazole N atoms in the target compound can form intermolecular hydrogen bonds, as observed in Etter’s graph-set analysis . This contrasts with compound 9c’s triazole-thiazole system, which may adopt distinct packing modes due to sulfur’s van der Waals interactions .
Biological Activity
2-(1H-1,3-benzodiazol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a compound that combines the structural features of benzodiazole and pyrazole, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(1H-1,3-benzodiazol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is , with a molecular weight of approximately 293.33 g/mol. The compound features a benzodiazole moiety linked to a pyrazole-substituted phenyl group through an acetamide linkage.
Biological Activity Overview
Research indicates that compounds containing benzodiazole and pyrazole moieties exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, derivatives similar to 2-(1H-1,3-benzodiazol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide have demonstrated effectiveness against breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Pyrazoles are known for their antibacterial and antifungal activities. The compound may exhibit similar properties by disrupting microbial cell wall synthesis or inhibiting essential enzymes .
- Anti-inflammatory Effects : Compounds with benzodiazole structures have been reported to possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines or pathways .
The precise mechanisms through which 2-(1H-1,3-benzodiazol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide exerts its biological effects are still under investigation. However, several possible pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as the PI3K/Akt or MAPK pathways, which are crucial in cancer progression and inflammatory responses .
- Interaction with Receptors : Benzodiazole derivatives often interact with various receptors, including estrogen receptors and GABA receptors, influencing cellular responses and gene expression .
Case Studies
Several studies have highlighted the biological activity of related compounds:
Case Study 1: Anticancer Activity
A study focusing on pyrazole derivatives reported that specific analogs exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism involved the induction of apoptosis through caspase activation and mitochondrial dysfunction .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Tables
| Biological Activity | Compound Class | Mechanism |
|---|---|---|
| Anticancer | Pyrazoles | Apoptosis induction |
| Antibacterial | Pyrazoles | Cell wall synthesis inhibition |
| Anti-inflammatory | Benzodiazoles | Cytokine inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
